molecular formula C23H34N4O4S3 B6319221 Biotin-SS-Tyramide CAS No. 678975-20-7

Biotin-SS-Tyramide

Cat. No.: B6319221
CAS No.: 678975-20-7
M. Wt: 526.7 g/mol
InChI Key: YAFZHZQOPAYLOC-IPJJNNNSSA-N
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Description

Biotin-SS-Tyramide is a cleavable, biotinylated reagent used primarily for tyramide signal amplification. This compound is widely utilized in various applications, including immunohistochemistry, in situ hybridization, electron microscopy, and enzyme-linked immunosorbent assays (ELISA). The unique feature of this compound is its dual functionality: it allows for enrichment via biotin and can be cleaved under reducing conditions due to its embedded disulfide bridge .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Biotin-SS-Tyramide involves multiple steps, starting with the preparation of biotinylated tyramide. The process typically includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically purified using chromatographic techniques and characterized by high-performance liquid chromatography (HPLC) and mass spectrometry .

Chemical Reactions Analysis

Types of Reactions: Biotin-SS-Tyramide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Biotin-SS-Tyramide is extensively used in scientific research due to its versatility and effectiveness in signal amplification. Some of its key applications include:

    Immunohistochemistry: Enhances the detection of low-abundance proteins in tissue samples.

    In Situ Hybridization: Amplifies signals for detecting specific nucleic acid sequences.

    Electron Microscopy: Used for labeling and visualizing cellular structures.

    ELISA: Increases the sensitivity of enzyme-linked immunosorbent assays .

Mechanism of Action

Biotin-SS-Tyramide exerts its effects through a mechanism involving the biotin moiety and the disulfide bridge. The biotin moiety allows for enrichment and detection through its strong affinity for avidin or streptavidin. The disulfide bridge provides a cleavable link, enabling the release of the biotinylated tyramide under reducing conditions. This dual functionality makes this compound a powerful tool for signal amplification and protein labeling .

Comparison with Similar Compounds

Uniqueness of this compound: this compound stands out due to its cleavable disulfide bridge, which allows for controlled release under reducing conditions. This feature enhances its versatility and makes it particularly useful in applications requiring reversible labeling and signal amplification .

Properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[[3-[2-(4-hydroxyphenyl)ethylamino]-3-oxopropyl]disulfanyl]ethyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34N4O4S3/c28-17-7-5-16(6-8-17)9-11-24-21(30)10-13-33-34-14-12-25-20(29)4-2-1-3-19-22-18(15-32-19)26-23(31)27-22/h5-8,18-19,22,28H,1-4,9-15H2,(H,24,30)(H,25,29)(H2,26,27,31)/t18-,19-,22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAFZHZQOPAYLOC-IPJJNNNSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCSSCCC(=O)NCCC3=CC=C(C=C3)O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCSSCCC(=O)NCCC3=CC=C(C=C3)O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N4O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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